Fluoroethylnormemantine is a novel chemical compound derived from memantine, which is an established N-methyl-D-aspartate receptor antagonist used primarily in the treatment of Alzheimer's disease. The compound has garnered attention for its potential applications in neuroimaging and as a therapeutic agent for various neurological disorders. By modifying the structure of memantine with a fluorine atom, fluoroethylnormemantine enhances the ability to visualize N-methyl-D-aspartate receptor activity through positron emission tomography imaging.
Fluoroethylnormemantine is classified as an uncompetitive antagonist of the N-methyl-D-aspartate receptor, which plays a critical role in excitatory neurotransmission in the central nervous system. Its synthesis and characterization have been documented in various studies, highlighting its potential for both research and clinical applications .
The synthesis of fluoroethylnormemantine typically involves radiolabeling with fluorine-18, a radioactive isotope used in positron emission tomography. The process employs a fluorination module, such as the Raytest SynChrom R&D system, which facilitates the incorporation of fluorine into the compound's structure. The yield of fluorination can vary; for instance, a study reported a yield of approximately 10.5% with a specific activity greater than 355 gigabecquerels per micromole .
The synthesis process generally includes:
Fluoroethylnormemantine retains the core structure of memantine while incorporating an ethyl group and a fluorine atom. The molecular formula can be represented as CHFN, with a molecular weight of approximately 201.27 g/mol. The presence of the fluorine atom enhances its binding affinity for the N-methyl-D-aspartate receptor and improves its imaging capabilities .
Fluoroethylnormemantine primarily acts through its interaction with N-methyl-D-aspartate receptors. As an uncompetitive antagonist, it binds to the phencyclidine site within the receptor's ion channel when the receptor is activated. This binding prevents ion flow through the channel, thus modulating synaptic transmission.
Key reactions include:
Fluoroethylnormemantine exerts its effects by selectively blocking N-methyl-D-aspartate receptors during periods of excessive glutamate activity. This mechanism is particularly relevant in conditions characterized by excitotoxicity, such as neurodegenerative diseases.
Relevant data include:
Fluoroethylnormemantine has significant potential in both scientific research and clinical applications:
Fluoroethylnormemantine (Fluoroethylnormemantine) acts as an uncompetitive N-Methyl-d-Aspartate receptor antagonist, binding preferentially to the phencyclidine site within the ion channel pore. This site is accessible only when the receptor is in an activated (open-channel) state. Radioligand displacement studies using [¹⁸F]-Fluoroethylnormemantine demonstrated a binding affinity (Kᵢ) of 3.5 μM, which is approximately 6.6-fold lower than that of (R,S)-ketamine (Kᵢ = 0.53 μM) [1] [6]. Autoradiography and immunohistochemical analyses confirmed strong colocalization of [¹⁸F]-Fluoroethylnormemantine with GluN1 subunits in cortical and hippocampal regions (r = 0.622, p < 0.0001) [6]. Competitive binding assays further revealed that Fluoroethylnormemantine exhibits moderate selectivity for GluN2B-containing receptors, though its affinity for GluN2A, GluN2C, and GluN2D subunits remains significant. This broad-subunit interaction differentiates it from selective GluN2B antagonists like ifenprodil [9].
Table 1: Binding Kinetics of Fluoroethylnormemantine at the NMDA Receptor Phencyclidine Site
| Parameter | Fluoroethylnormemantine | (R,S)-Ketamine | Memantine |
|---|---|---|---|
| Kᵢ (μM) | 3.5 | 0.53 | 0.5–2.0* |
| Subunit Preference | GluN1/GluN2A-D | GluN1/GluN2B | GluN1/GluN2A |
| Brain Uptake (%) | 0.4% injected dose | Not reported | <0.1%* |
Data compiled from [1] [6]; *Memantine values from comparative studies cited in [9]
Fluoroethylnormemantine shares mechanistic similarities with both memantine and ketamine but exhibits distinct neurobiological profiles. Electrophysiological studies in mouse ventral hippocampal Cornu Ammonis 3 neurons showed that both Fluoroethylnormemantine (20 mg/kg) and (R,S)-ketamine (30 mg/kg) attenuated large-amplitude α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated bursts, suggesting a common downstream modulation of excitatory transmission [1] [4]. However, unlike ketamine, Fluoroethylnormemantine did not induce c-Fos expression in the hippocampus, indicating it avoids hyperactivity-associated neuroplastic changes linked to ketamine’s psychotomimetic effects [1] [10]. Compared to memantine, Fluoroethylnormemantine demonstrates superior efficacy in behavioral models:
Table 2: Functional Comparison of NMDA Receptor Antagonists in Preclinical Models
| Effect | Fluoroethylnormemantine | Memantine | (R,S)-Ketamine |
|---|---|---|---|
| Reduction in FST Immobility | 52%* | 18%* | 60%* |
| c-Fos Induction (vCA3) | Absent | Absent | Present |
| Fear Extinction Facilitation | Robust | None | Moderate |
| Sensorimotor Side Effects | Absent | Present | Present |
Data from [1] [4] [10]; FST = Forced Swim Test; vCA3 = ventral Cornu Ammonis 3
The phencyclidine site, located within the transmembrane domain of the NMDA receptor, serves as a critical regulatory pore for ion flux. Fluoroethylnormemantine binds deep within this channel pore, stabilized by hydrophobic interactions with residues in the M3 transmembrane helix of GluN1 subunits (e.g., Asn614, Trp611) and the M4 helix of GluN2 subunits [8] [9]. Molecular docking simulations indicate that Fluoroethylnormemantine’s adamantane moiety anchors it near the Mg²⁺ blockade site, while its fluoroethyl group extends toward the channel’s extracellular vestibule [8]. This binding orientation allows:
Fluoroethylnormemantine exhibits rapid, voltage-dependent dissociation from the NMDA receptor channel, a key feature preventing synaptic transmission impairment during physiological activation. Patch-clamp electrophysiology in hippocampal slices revealed a half-maximal inhibitory concentration (IC₅₀) of 8.2 μM at -70 mV holding potential, with residual current persisting at 37% ± 4% even at saturating concentrations [1] [4]. This contrasts with memantine’s near-complete blockade (85–90%) at similar potentials [9]. The voltage dependence arises from repulsion of the protonated amine group in Fluoroethylnormemantine by depolarized membrane potentials, facilitating egress from the pore. Key kinetic parameters include:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1